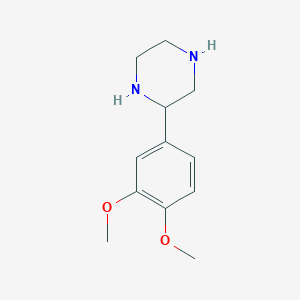
2-(3,4-Dimethoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The compound features a piperazine ring substituted with a 3,4-dimethoxyphenyl group, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)piperazine typically involves the reaction of 3,4-dimethoxyphenylamine with piperazine. One common method is the nucleophilic substitution reaction where 3,4-dimethoxyphenylamine reacts with piperazine in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.
化学反応の分析
Types of Reactions
2-(3,4-Dimethoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
2-(3,4-Dimethoxyphenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3,4-Dimethoxyphenyl)piperazine involves its interaction with various molecular targets, including neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission pathways. This modulation can result in various pharmacological effects, such as changes in mood, cognition, and behavior.
類似化合物との比較
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)piperazine
- 1-(2,4-Dimethoxyphenyl)piperazine
- 1-(3,4-Methylenedioxyphenyl)piperazine
Uniqueness
2-(3,4-Dimethoxyphenyl)piperazine is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. The presence of two methoxy groups at the 3 and 4 positions of the phenyl ring imparts distinct electronic and steric properties, differentiating it from other piperazine derivatives.
特性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)piperazine |
InChI |
InChI=1S/C12H18N2O2/c1-15-11-4-3-9(7-12(11)16-2)10-8-13-5-6-14-10/h3-4,7,10,13-14H,5-6,8H2,1-2H3 |
InChIキー |
XMTDOVQYBQWJAL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2CNCCN2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


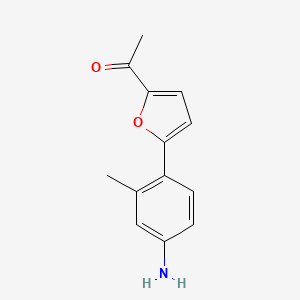
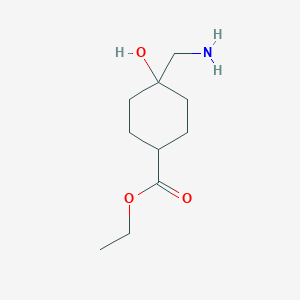
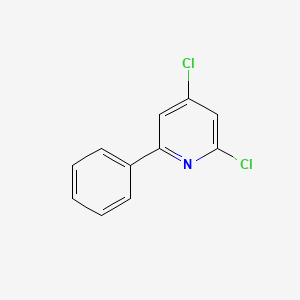
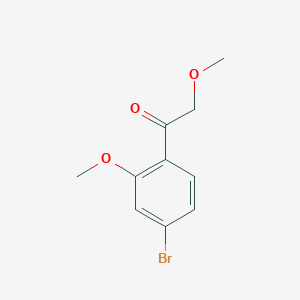

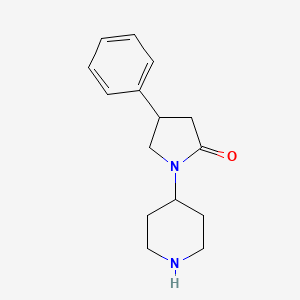
![1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile](/img/structure/B15053263.png)

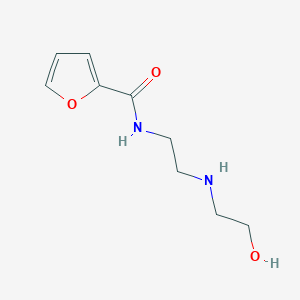
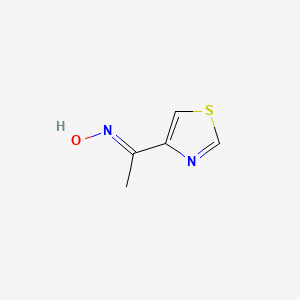
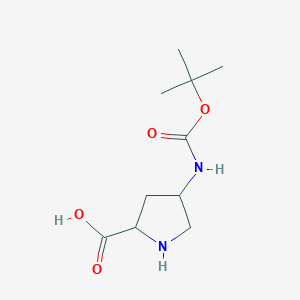
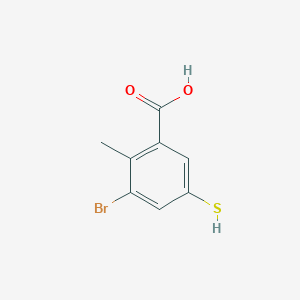
![2-Hydrazino-4'-methyl-[4,5']bithiazolyl-2'-ylamine](/img/structure/B15053317.png)

